molecular formula C10H8F3NO B056670 4-(Trifluoromethyl)cinnamamide CAS No. 115093-99-7

4-(Trifluoromethyl)cinnamamide

Cat. No. B056670
M. Wt: 215.17 g/mol
InChI Key: BPRFEFAHXYCKRO-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamamide is a chemical compound with significant research interest due to its unique molecular structure and properties. It has been studied for various applications, including its potential in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)cinnamamide involves several chemical reactions and processes. Quintana et al. (2016) describe the synthesis of a related compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, through an intramolecular cyclization mediated by triflic acid (Quintana et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cinnamamide has been characterized using various techniques. X-ray diffraction studies have provided insights into its crystalline structure. For instance, Quintana et al. (2016) reported the compound crystallizing in a monoclinic system with specific unit-cell parameters (Quintana et al., 2016).

Chemical Reactions and Properties

4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions under different conditions. The compound's reactivity and chemical behavior can be influenced by its trifluoromethyl group and amide linkage. Haj et al. (2019) describe the enantio- and diastereoselective synthesis of difluorides from cinnamamides, indicating the compound's versatility in chemical reactions (Haj et al., 2019).

Physical Properties Analysis

The physical properties of 4-(Trifluoromethyl)cinnamamide, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. Howard and Sparkes (2008) studied the crystal structure and thermal properties of a related compound, trans-4-(trifluoromethyl) cinnamic acid, providing insights into the physical characteristics of such compounds (Howard & Sparkes, 2008).

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethyl)cinnamamide, including reactivity, stability, and interactions with other molecules, are of great interest. Studies such as those by Patel and Telvekar (2014) on cinnamamide derivatives highlight the compound's potential in various chemical applications (Patel & Telvekar, 2014).

Scientific Research Applications

  • Antitubercular Activity : A study demonstrated that derivatives of N-[4-(piperazin-1-yl)phenyl]cinnamamide, including a compound with trifluoromethyl substitution, exhibited good antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

  • Antidepressant Effects : Some cinnamamide derivatives, particularly those with a trifluoromethyl group, showed significant antidepressant activity. This finding suggests the potential of these compounds in treating depression (Han et al., 2014).

  • X-ray Diffraction Analysis : The chemical structure and crystallographic properties of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a derivative of N-[4-(trifluoromethyl)phenyl]cinnamamide, were studied using X-ray diffraction, providing valuable data for understanding the molecular structure of these compounds (Quintana et al., 2016).

  • Broad Pharmacological Applications : Cinnamamides, including variants with trifluoromethyl groups, have been recognized for their wide range of pharmacological activities, such as antidepressant, anticonvulsant, and analgesic effects (Gaikwad, Nanduri & Madhavi, 2019).

  • Synthesis Efficiency : A study developed an efficient method for synthesizing cinnamamides from methyl cinnamates, highlighting the potential for rapid and economical production of these compounds for further drug activity research (Du et al., 2022).

  • Anticonvulsant Activity : The synthesis and evaluation of trifluoromethyl-substituted cinnamamides revealed that these compounds have anticonvulsant activities, particularly those with p- and m-trifluoromethyl groups (Li et al., 1984).

Safety And Hazards

The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFEFAHXYCKRO-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)cinnamamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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